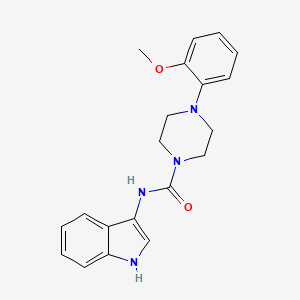

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-26-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20(25)22-17-14-21-16-7-3-2-6-15(16)17/h2-9,14,21H,10-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHFRBKFMHAMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Pathways

Buchwald-Hartwig Amination Approach

This method, adapted from analogous piperazine-indole hybrids, involves three stages:

Stage 1: Piperazine Functionalization

1-Boc-piperazine reacts with 2-methoxyphenyl bromide under Buchwald-Hartwig conditions:

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : Xantphos (4 mol%)

- Base : Cs₂CO₃ (3 equiv)

- Solvent : Toluene, 110°C, 24 h

- Yield : 58–65%

Stage 2: Carboxamide Formation

The intermediate reacts with 1H-indole-3-carbonyl chloride:

- Base : Diisopropylethylamine (DIPEA, 2.5 equiv)

- Solvent : Dichloromethane (DCM), 0°C → RT, 12 h

- Yield : 72–78%

Stage 3: Deprotection

Boc removal with trifluoroacetic acid (TFA):

Table 1: Reaction Optimization Data

| Step | Catalyst/Ligand | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Piperazine coupling | Pd₂(dba)₃/Xantphos | 110°C | 58–65 | 90 |

| Carboxamide formation | – | RT | 72–78 | 88 |

| Deprotection | TFA | RT | 95 | >99 |

Direct Alkylation of Piperazine

An alternative route modifies unprotected piperazine:

Alkylation with 2-Methoxyphenyl Electrophile

Carboxamide Coupling

Key Advantages:

- Avoids Boc protection/deprotection steps.

- Reduces palladium-related impurities.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃):

δ 8.21 (s, 1H, indole NH), 7.52–6.85 (m, 8H, aromatic), 3.89 (s, 3H, OCH₃), 3.72–3.15 (m, 8H, piperazine). - HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₁N₄O₂: 342.1689; found: 342.1685.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H22N4O2 and a molecular weight of 350.4 g/mol. Its structure features an indole ring, a piperazine moiety, and a methoxyphenyl group, contributing to its biological activity.

Pharmacological Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)

Research has highlighted the efficacy of N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide as an α1D/1A adrenergic receptor antagonist. A derivative of this compound, identified as HJZ-12, demonstrated high selectivity towards the α1D and α1A adrenergic receptors, which are implicated in the pathophysiology of BPH. In vivo studies using an estrogen/androgen-induced rat model showed that HJZ-12 effectively inhibited prostate growth by inducing apoptosis in prostate cells without affecting overall cell viability .

2. Antiproliferative Effects

The compound's mechanism of action includes interference with cell proliferation pathways. In vitro studies indicated that HJZ-12 could suppress the proliferation of human prostate cancer cell lines through G1 cell cycle arrest. This suggests potential applications in chemoprevention strategies for prostate cancer .

Data Tables

| Compound | Selectivity (α1D/α1A) | Efficacy in BPH Treatment |

|---|---|---|

| HJZ-12 | High | Yes |

| Naftopidil | Moderate | Yes |

| Tamsulosin | Low | Yes |

Case Studies

Case Study 1: Efficacy in Rat Models

In a controlled study involving male SD rats, various doses of HJZ-12 were administered to assess its impact on prostate size and cellular proliferation. The results indicated a marked reduction in prostate volume compared to control groups, supporting its potential as a therapeutic agent for BPH .

Case Study 2: In Vitro Analysis on Human Cell Lines

Another study evaluated the effects of HJZ-12 on human BPH epithelial cell lines (BPH-1). The compound was shown to significantly reduce cell viability and induce apoptosis, confirming its role as an effective treatment modality for managing symptoms associated with BPH .

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

5-HT6 Receptor Antagonists with Arylpiperazine Moieties

Key Analog: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol (Compound 4j)

TRPV1 Agonists with Indole/Piperazine Scaffolds

Key Analog : 4-(5-Chloropyridin-2-yl)-N-(1H-indol-6-yl)piperazine-1-carboxamide (CPIPC-1)

- Activity : Partial TRPV1 agonism with EC50 = 1.2 µM .

- Structural Differences : Replacing the indol-3-yl group (target compound) with indol-6-yl (CPIPC-1) shifts receptor selectivity from 5-HT6 to TRPV1. The 2-methoxyphenyl group in the target compound likely enhances 5-HT receptor binding through electron-donating effects, whereas the chloropyridinyl group in CPIPC-1 favors ion channel interactions .

Dopamine D3 Receptor Ligands with Carboxamide Linkers

Key Analog : N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides

- Selectivity : >1,000-fold selectivity for D3 over D2 receptors .

- Critical Feature : The carboxamide linker is essential for D3R binding; removal reduces D3R affinity by >100-fold .

- Comparison : The target compound shares the 2-methoxyphenylpiperazine-carboxamide motif but lacks the fluoro-butyl chain, which is critical for D3R selectivity in analogs. This suggests the target compound may exhibit broader receptor activity.

α1D/1A Antagonists with Piperazine-Indole Hybrids

Key Analog : 2-(1H-Indol-3-yl)-N-[3-(4-(2-methoxyphenyl)piperazinyl)propyl]acetamide

- Structural Differences : The acetamide linker and propyl chain in the analog may enhance membrane permeability compared to the carboxamide linker in the target compound. However, the shorter linker in the target compound could restrict conformational flexibility, altering receptor engagement .

Quantitative Comparison of Key Analogs

Mechanistic Insights from Structural Variations

- Carboxamide Linker : Critical for high-affinity binding to D3 and 5-HT6 receptors. Its removal (e.g., amine-linked analogs in ) abolishes receptor selectivity.

- 2-Methoxyphenyl Group: Enhances 5-HT receptor binding via π-π stacking and electron donation. Replacing it with chlorophenyl (e.g., in analogs) shifts activity to other targets like aspartate aminotransferase (IC50 = 100,000 nM) .

- Indole Position : Indol-3-yl (target) vs. indol-4-yl () alters steric and electronic interactions, impacting receptor or enzyme selectivity .

Biological Activity

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide, a compound belonging to the indole and piperazine classes, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 408.5 g/mol. The compound features an indole moiety and a piperazine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O3 |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 941908-67-4 |

This compound exhibits various pharmacological effects primarily through its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential as an antagonist for α1D and α1A adrenergic receptors, which play significant roles in conditions like benign prostatic hyperplasia (BPH) and prostate cancer.

Antiproliferative Effects

Research indicates that this compound can suppress cell proliferation in prostate cancer models. For instance, a derivative of this compound demonstrated significant antiproliferative activity in human prostate cancer cell lines by inducing G1 cell cycle arrest without triggering apoptosis .

Neuroprotective Properties

Indole-based compounds have been recognized for their neuroprotective effects. Studies suggest that modifications in the indole structure can enhance activity against neurodegenerative diseases by inhibiting enzymes such as butyrylcholinesterase (BChE) while maintaining selectivity over acetylcholinesterase (AChE) .

Multi-target Activity

The compound's design allows it to interact with multiple biological targets, making it a candidate for multi-target therapies. For example, it has shown promise in treating BPH through mechanisms independent of α1-adrenoceptor pathways, highlighting its potential for broader therapeutic applications .

Study on Prostate Cancer

In a study evaluating the effects of this compound on prostate cancer, researchers found that the compound inhibited growth in vitro and in vivo models. The study reported a significant reduction in tumor size and proliferation markers in treated groups compared to controls .

Neurodegenerative Disease Models

Another investigation focused on the compound's neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays demonstrated that the compound could reduce cell death and promote survival in neuronal cultures exposed to harmful agents .

Pharmacological Evaluation

A pharmacological evaluation highlighted the selectivity of this compound towards α1D and α1A adrenergic receptors. The compound exhibited higher potency compared to other known antagonists, suggesting its potential as a therapeutic agent for managing BPH and related conditions .

Q & A

Q. What are the key structural features of N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide that influence its biological activity?

- Methodological Answer: The compound’s structure combines an indole moiety (known for interactions with serotonin and dopamine receptors) and a piperazine ring (common in CNS-targeting drugs). The 2-methoxyphenyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural characterization via NMR spectroscopy and mass spectrometry is critical to confirm regiochemistry and purity. Computational modeling (e.g., molecular docking) can predict interactions with targets like dopamine D3 receptors, where the carboxamide linker is essential for selectivity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis typically involves:

- Step 1: Coupling of indole-3-amine with a pre-functionalized piperazine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Step 2: Introduction of the 2-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.

Key optimizations: - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions).

- Temperature control (e.g., 0–5°C for sensitive intermediates).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Analytical validation by HPLC and HRMS is recommended .

Advanced Research Questions

Q. What methodological approaches are used to determine the binding affinity and selectivity of this compound toward dopamine receptors?

- Methodological Answer:

- Radioligand Binding Assays: Compete with [³H]spiperone or [³H]7-OH-DPAT in transfected HEK-293 cells expressing human D2/D3 receptors. Calculate IC₅₀ and Kᵢ values using nonlinear regression.

- Functional Assays: Measure cAMP inhibition (D2/D3 agonism) or β-arrestin recruitment (Bret or Tango assays).

- Chimeric Receptor Studies: Replace extracellular loops (e.g., E2 loop of D3) with D2 sequences to identify selectivity determinants. Evidence shows the carboxamide linker’s carbonyl group is critical for >1000-fold D3R selectivity over D2R .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining target selectivity?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the methoxy group with halogens (e.g., Cl, F) to modulate metabolic stability.

- Prodrug Strategies: Introduce ester groups to improve oral bioavailability, with hydrolysis in vivo regenerating the active compound.

- Metabolic Stability Assays: Use liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated demethylation of methoxy groups).

- Pharmacophore Modeling: Retain the indole-piperazine-carboxamide core while optimizing substituents for improved logP (2–4) and solubility (e.g., salt formation with HCl) .

Q. What in vitro and in vivo models are appropriate for evaluating anticancer potential?

- Methodological Answer:

- In Vitro:

- Antiproliferative Assays: MTT or resazurin-based viability tests in cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values to cisplatin or doxorubicin.

- Apoptosis Markers: Measure caspase-3/7 activation via luminescent assays.

- In Vivo:

- Xenograft Models: Nude mice implanted with HT-29 (colon cancer) or A549 (lung cancer) tumors. Administer compound orally (10–50 mg/kg/day) and monitor tumor volume.

- Toxicology: Assess liver/kidney function (ALT, creatinine) and hematological parameters.

- Mechanistic Studies: RNA-seq to identify pathways (e.g., PI3K/AKT inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar piperazine-carboxamides?

- Methodological Answer:

- Meta-Analysis: Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers.

- Experimental Replication: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Structural Validation: Confirm compound identity via X-ray crystallography (e.g., CCDC-1990392 protocol) or 2D-NMR (¹H-¹³C HSQC).

- Target Off-Panel Screening: Test against unrelated targets (e.g., kinases, GPCRs) to rule out polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.